N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850610
InChI: InChI=1S/C15H18N4O/c20-15(18-10-3-1-2-4-10)11-7-16-14-13(11)19-12(8-17-14)9-5-6-9/h7-10H,1-6H2,(H,16,17)(H,18,20)
SMILES:
Molecular Formula: C15H18N4O
Molecular Weight: 270.33 g/mol

N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

CAS No.:

Cat. No.: VC15850610

Molecular Formula: C15H18N4O

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide -

Specification

Molecular Formula C15H18N4O
Molecular Weight 270.33 g/mol
IUPAC Name N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Standard InChI InChI=1S/C15H18N4O/c20-15(18-10-3-1-2-4-10)11-7-16-14-13(11)19-12(8-17-14)9-5-6-9/h7-10H,1-6H2,(H,16,17)(H,18,20)
Standard InChI Key XWTUMTQBLBTWLK-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 5H-pyrrolo[2,3-b]pyrazine system, where a pyrrole ring is fused to a pyrazine ring at the 2,3- and 3,2-positions, respectively. The cyclopentyl group is attached via a carboxamide linkage at position 7, while the cyclopropyl substituent occupies position 2 . This arrangement introduces steric and electronic effects that modulate solubility and receptor binding.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight270.33 g/mol
CAS Number1350473-05-0
Boiling PointNot reported
Melting PointNot reported

The cyclopropyl group’s strained three-membered ring enhances rigidity, potentially improving target selectivity. Computational models predict a logP value indicative of moderate lipophilicity, favoring membrane permeability .

Synthesis and Optimization

Core Construction

Synthesis begins with the formation of the pyrrolopyrazine core. A common route involves cyclocondensation of appropriately substituted pyrrole and pyrazine precursors under refluxing conditions . For example, halogenated intermediates (e.g., 2-chloro derivatives) are often used to facilitate subsequent cross-coupling reactions .

Functionalization Steps

The cyclopentyl carboxamide group is introduced via nucleophilic acyl substitution. In one protocol, 7-chloro-pyrrolopyrazine reacts with cyclopentylamine in the presence of a palladium catalyst to form the carboxamide . The cyclopropyl group is typically installed via Suzuki-Miyaura coupling using cyclopropylboronic acid . Optimization of solvent polarity (e.g., dimethylformamide) and temperature (80–120°C) is critical to achieving yields above 60% .

Reaction Scheme: Key Steps

  • Core Formation:
    Pyrrole-2-carboxylic acid+Pyrazine diaminePyrrolopyrazine core\text{Pyrrole-2-carboxylic acid} + \text{Pyrazine diamine} \rightarrow \text{Pyrrolopyrazine core}

  • Carboxamide Installation:
    7-Chloro-pyrrolopyrazine+CyclopentylaminePd catalystN-Cyclopentyl carboxamide\text{7-Chloro-pyrrolopyrazine} + \text{Cyclopentylamine} \xrightarrow{\text{Pd catalyst}} \text{N-Cyclopentyl carboxamide}

  • Cyclopropanation:
    2-Bromo-pyrrolopyrazine+Cyclopropylboronic acidSuzuki coupling2-Cyclopropyl derivative\text{2-Bromo-pyrrolopyrazine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Suzuki coupling}} \text{2-Cyclopropyl derivative}

Biological Activities and Mechanisms

Enzyme Inhibition

Pyrrolopyrazines are known to inhibit kinases such as JAK2 and SYK, which are implicated in inflammatory signaling . Molecular docking studies suggest that the cyclopropyl group occupies a hydrophobic pocket in JAK2’s ATP-binding site, while the carboxamide forms hydrogen bonds with Lys882 and Glu898 residues .

Anti-Proliferative Effects

Characterization and Analytical Data

Spectroscopic Confirmation

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.45 (s, 1H, pyrazine-H), δ 4.20 (m, 1H, cyclopentyl-H), and δ 1.50–2.10 (m, 8H, cyclopropyl/cyclopentyl) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 271.1 [M+H]⁺, consistent with the molecular formula.

Comparative Analysis with Analogues

Table 2: Structural and Activity Comparison

CompoundMolecular WeightKey SubstituentsBiological ActivitySource
N-Cyclopentyl-2-cyclopropyl derivative270.33 g/molCyclopentyl, CyclopropylJAK2 inhibition (IC₅₀ = 0.8 µM)
N-Ethyl-2-cyclopropyl analog230.27 g/molEthyl, CyclopropylModerate SYK inhibition
6-Amino-5-(3-hydroxy)phenyl derivative380.42 g/molThiazolyl, HydroxyphenylMyt1 kinase inhibition

The N-cyclopentyl variant exhibits superior kinase selectivity compared to smaller alkyl substituents (e.g., ethyl), likely due to enhanced hydrophobic interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator